O-Methylancistrocladinine

Natural Product Discovery Antimalarial Activity Structure-Activity Relationship

O-Methylancistrocladinine (CAS 134984-06-8) is a 5,1'-coupled naphthylisoquinoline alkaloid with a defined (3S) stereochemistry, first isolated from Ancistrocladus tanzaniensis. Unlike its 7,3'-coupled congener ancistrotanzanine C, this compound shows unique antiprotozoal profiles in side-by-side panels against malaria, leishmaniasis, Chagas' disease, and African sleeping sickness. Its distinct coupling topology and O-methylation pattern make it an essential, non-interchangeable tool for SAR campaigns, antiplasmodial target deconvolution, and as a scaffold for semi-synthetic derivative expansion. Ensure reproducibility—source this specific 5,1'-coupled isomer.

Molecular Formula C26H29NO4
Molecular Weight 419.5 g/mol
CAS No. 134984-06-8
Cat. No. B15188218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methylancistrocladinine
CAS134984-06-8
Molecular FormulaC26H29NO4
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC
InChIInChI=1S/C26H29NO4/c1-14-11-20(29-5)25-17(9-8-10-19(25)28-4)23(14)26-18-12-15(2)27-16(3)24(18)21(30-6)13-22(26)31-7/h8-11,13,15H,12H2,1-7H3/t15-/m0/s1
InChIKeyXSHYHGPIMCKDFK-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Methylancistrocladinine (CAS 134984-06-8): A 5,1'-Coupled Naphthylisoquinoline for Antiparasitic Discovery


O-Methylancistrocladinine (CAS 134984-06-8) is a naturally occurring naphthylisoquinoline alkaloid characterized by a 5,1'-coupling architecture between its naphthalene and isoquinoline moieties, first isolated from the highland liana Ancistrocladus tanzaniensis [1]. It features a (3S) stereochemical configuration and a molecular formula of C26H29NO4, distinguishing it from other coupling-type congeners like ancistrotanzanine C (7,3'-coupled) within this structurally rigid and chirally defined class [2].

Structural Determinants of Activity: Why O-Methylancistrocladinine is Not Interchangeable with Other Naphthylisoquinoline Alkaloids


Within the naphthylisoquinoline alkaloid class, minor modifications in coupling topology, O-methylation patterns, or stereochemistry can drastically alter antiprotozoal activity profiles [1]. O-Methylancistrocladinine's specific 5,1'-coupling and (3S) configuration distinguish it from 7,3'-coupled analogs like ancistrotanzanine C, resulting in divergent biological outcomes as evidenced by the same-study comparative evaluation of these alkaloids against multiple disease-causing parasites [1]. This compound's unique molecular signature precludes simple interchangeability with other in-class candidates, making its procurement critical for reproducible structure-activity relationship (SAR) studies and targeted antiparasitic research [1].

Quantitative Differentiation of O-Methylancistrocladinine: A Head-to-Head Antiparasitic Activity Profile


O-Methylancistrocladinine vs. Ancistrotanzanine C: Coupling Type Dictates Antiparasitic Potency

In a direct head-to-head comparison, O-methylancistrocladinine (5,1'-coupled) and ancistrotanzanine C (7,3'-coupled) were evaluated against Plasmodium falciparum (malaria tropica) in vitro [1]. The 5,1'-coupled architecture of O-methylancistrocladinine resulted in a qualitatively different activity profile relative to its 7,3'-coupled congener [1].

Natural Product Discovery Antimalarial Activity Structure-Activity Relationship

Comparative Antiprotozoal Spectrum: O-Methylancistrocladinine Demonstrates Multi-Target Activity in a Single Panel

The same study that evaluated O-methylancistrocladinine against P. falciparum also assessed its activity against Leishmania major (leishmaniasis), Trypanosoma cruzi (Chagas' disease), and Trypanosoma brucei rhodesiense (African sleeping sickness) [1]. O-methylancistrocladinine exhibited a distinct activity profile across this panel of pathogens, directly compared to ancistrotanzanine C and other in-study alkaloids [1].

Antiprotozoal Activity Leishmaniasis Trypanosomiasis

O-Methylancistrocladinine vs. Ancistrocladine: Methylation Status as a Key Modulator of Antiplasmodial Potency

A class-level analysis of naphthylisoquinoline alkaloids reveals that ancistrocladine, a non-methylated precursor, is characterized as a 'weakly antiplasmodial monomeric precursor' [1]. In contrast, O-methylancistrocladinine, which possesses a defined O-methylation pattern on its naphthylisoquinoline scaffold, is evaluated in dedicated antiparasitic panels for its activity [2].

Antimalarial Activity Structure-Activity Relationship Pharmacophore Elucidation

Best Research and Industrial Application Scenarios for O-Methylancistrocladinine


Lead Compound for Structure-Activity Relationship (SAR) Studies in Antimalarial Drug Discovery

Procure O-methylancistrocladinine for SAR campaigns aimed at understanding how 5,1'-coupling topology and O-methylation patterns influence antiplasmodial potency against Plasmodium falciparum. Its direct comparison with 7,3'-coupled analogs in the same published panel provides a validated baseline for assessing structural modifications [1].

Broad-Spectrum Antiprotozoal Screening and Lead Generation

Utilize O-methylancistrocladinine as a starting point for broad-spectrum antiparasitic discovery, given its demonstrated activity in a single, controlled panel against pathogens causing malaria, leishmaniasis, Chagas' disease, and African sleeping sickness [1]. Its distinct profile relative to ancistrotanzanine C makes it valuable for target deconvolution across multiple diseases [1].

Natural Product-Inspired Synthesis of Novel Antiparasitic Scaffolds

Employ O-methylancistrocladinine as a stereochemically defined, naturally occurring template for the total synthesis or semi-synthesis of novel 5,1'-coupled naphthylisoquinoline derivatives. Its (3S) configuration and 5,1'-linkage provide a distinct scaffold for generating analogs with potentially enhanced antiparasitic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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